1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene is an organic compound with a complex structure that includes a cyclohexylidene group, a phenyl group, and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with benzyl chloride in the presence of a base to form the cyclohexylidene intermediate. This intermediate is then reacted with phenylacetylene under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indene rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene
- Cyclofenil
- 1,2,3,4-Tetrahydroisoquinoline analogs
Comparison: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds like cyclofenil and tetrahydroisoquinoline analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
919342-15-7 |
---|---|
Molecular Formula |
C28H26 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene |
InChI |
InChI=1S/C28H26/c1-4-12-21(13-5-1)26-20-27(25-19-11-10-18-24(25)26)28(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-2,4-7,10-15,18-20,27H,3,8-9,16-17H2 |
InChI Key |
AQMAPNSXADANRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C2C=C(C3=CC=CC=C23)C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.